molecular formula C21H24F3N3O2 B2536169 2-(4-isopropylphenoxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1788769-49-2

2-(4-isopropylphenoxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2536169
CAS No.: 1788769-49-2
M. Wt: 407.437
InChI Key: WFIBJMZBFIKCBW-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H24F3N3O2 and its molecular weight is 407.437. The purity is usually 95%.
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Biological Activity

The compound 2-(4-isopropylphenoxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide , identified by its CAS number 1788769-49-2 , is a synthetic organic molecule notable for its potential biological activities. Its structure features a complex arrangement that includes a pyrrolidine ring, a trifluoromethyl group, and an isopropylphenoxy moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C21_{21}H24_{24}F3_{3}N3_{3}O2_{2}
  • Molecular Weight : 407.4 g/mol
  • Structural Characteristics : The compound's structure can significantly influence its interaction with biological targets, particularly through the presence of the trifluoromethyl group, which enhances lipophilicity and potential receptor affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signaling pathways. The trifluoromethyl group is known to enhance the binding affinity of compounds to their targets, potentially increasing efficacy in therapeutic applications.

Potential Mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation and survival, suggesting that this compound may also exhibit similar properties.
  • Modulation of Receptor Activity : The structural components may allow for modulation of neurotransmitter or hormone receptors, influencing physiological responses.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antitumor Activity : Compounds with a pyrrolidine structure have been associated with anticancer effects, potentially through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : Certain derivatives show promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

StudyFindings
Wei et al. (2012)Explored the antitubercular activity of related heterocycles, indicating potential for similar applications in treating infections.
Ali et al. (2011)Investigated the mechanism of action involving kinase inhibition, relevant to the activity of this compound against cancer cells.
Pharmacological ReviewsCompounds with trifluoromethyl groups were noted for their enhanced bioactivity and selectivity towards certain biological targets.

Experimental Data

In vitro assays are essential for evaluating the biological activity of this compound. Preliminary data suggest:

  • Cell Viability Assays : Indicate dose-dependent cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition Studies : Show promising results in inhibiting specific kinases, which may contribute to its anticancer properties.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O2/c1-14(2)15-3-6-18(7-4-15)29-13-20(28)26-17-9-10-27(12-17)19-8-5-16(11-25-19)21(22,23)24/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIBJMZBFIKCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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